2-(2-bromo-4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide
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Overview
Description
2-(2-Bromo-4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide is a complex organic compound characterized by its bromo and chloro substituents on the phenyl ring and a tetrahydrofuran ring attached to the nitrogen atom of the acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide typically involves multiple steps, starting with the preparation of the phenol derivative The bromination and chlorination of phenol can be achieved using bromine and chlorine, respectively, under controlled conditions
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenols or amides.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromo and chloro groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound can be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active molecules.
Industry: In the chemical industry, it is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(2-bromo-4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
2-(2-bromo-4-chlorophenoxy)butanoic acid
4-bromo-2-(2-(4-chlorophenoxy)propanoyl)carbohydrazonoic acid
Uniqueness: 2-(2-bromo-4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide is unique due to its specific structural features, such as the tetrahydrofuran ring and the combination of bromo and chloro substituents
Properties
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO3/c14-11-6-9(15)3-4-12(11)19-8-13(17)16-7-10-2-1-5-18-10/h3-4,6,10H,1-2,5,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZRLGDHHXRSMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)COC2=C(C=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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